6-(3-Fluorophenoxy)hexane-1-thiol
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Overview
Description
6-(3-Fluorophenoxy)hexane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a hexane chain, which is further substituted with a 3-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenoxy)hexane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with 6-bromohexane in the presence of a base to form 6-(3-fluorophenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of thiols often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a well-established method. This process can be adapted for the production of this compound by using appropriate starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenoxy)hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Scientific Research Applications
6-(3-Fluorophenoxy)hexane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenoxy)hexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical processes, including enzyme function and signal transduction. The compound’s fluorophenoxy group may also interact with specific molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(3-Chlorophenoxy)hexane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Bromophenoxy)hexane-1-thiol: Contains a bromine atom in place of fluorine.
6-(3-Methylphenoxy)hexane-1-thiol: Features a methyl group instead of a halogen.
Uniqueness
6-(3-Fluorophenoxy)hexane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s stability, reactivity, and interactions with biological targets .
Properties
IUPAC Name |
6-(3-fluorophenoxy)hexane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c13-11-6-5-7-12(10-11)14-8-3-1-2-4-9-15/h5-7,10,15H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBBXNMLJVTBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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